2-(3-Methyloxetan-3-YL)ethanamine
Description
2-(3-Methyloxetan-3-yl)ethanamine is a secondary amine featuring an ethanamine backbone substituted with a 3-methyloxetane ring at the β-position. The oxetane group—a four-membered oxygen-containing heterocycle—imparts unique steric and electronic properties compared to larger or aromatic substituents.
Properties
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2-3-7)4-8-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGBTLXVSKJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Methyloxetan-3-YL)ethanamine can be achieved through several methodsFor example, the synthesis can start with the preparation of 3-methyloxetan-3-ylmethanol, which is then converted to the desired amine through amination reactions . Industrial production methods often involve optimizing these reactions to achieve high yields and scalability.
Chemical Reactions Analysis
2-(3-Methyloxetan-3-YL)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can lead to the formation of different products depending on the reagents and conditions used . Common reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include ketones, alcohols, and amines.
Scientific Research Applications
2-(3-Methyloxetan-3-YL)ethanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmaceutical intermediate and its role in drug discovery . The compound’s unique structure makes it a valuable tool for studying the reactivity and properties of oxetane-containing molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxetan-3-YL)ethanamine involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of 2-(3-Methyloxetan-3-yl)ethanamine with analogous compounds from the evidence:
Key Observations :
Physicochemical Properties
- Solubility : Oxetanes are polar and may enhance aqueous solubility relative to hydrophobic aryl groups in NBOMe compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
